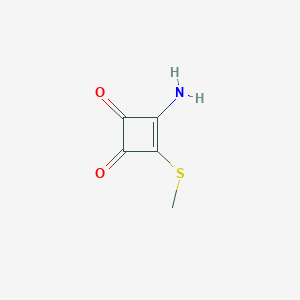

3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione

Description

Properties

IUPAC Name |

3-amino-4-methylsulfanylcyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-9-5-2(6)3(7)4(5)8/h6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNGIXDKZMLPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Conjugate Addition Strategy

A robust one-pot synthesis protocol enables the sequential addition of pyrrole and methylthiopropylamino groups to a dichlorocyclobutenedione core (Fig. 1). The reaction proceeds via:

-

Nucleophilic displacement of chloride by pyrrole derivatives in tetrahydrofuran (THF) at 25°C for 12–18 hours.

-

Conjugate addition of 3-(methylthio)propylamine facilitated by diisopropylethylamine (DIPEA), achieving 53–71% isolated yield after methanol recrystallization.

Critical parameters:

Dichlorocyclobutenedione Intermediate Route

Industrial-scale production often begins with squaric acid derivatives (Fig. 2):

-

Dichlorination : Squaric acid reacts with thionyl chloride (SOCl₂) catalyzed by DMF, yielding 3,4-dichlorocyclobut-3-ene-1,2-dione in 42–79% yield.

-

Stepwise functionalization :

Table 1 : Comparative Reaction Parameters for Intermediate Synthesis

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Dichlorination | SOCl₂, DMF | 80 | 1 | 42–79 | 90 |

| Methanolysis | MeOH, DCM | 25 | 15 | 85 | 92 |

| Thioetheration | p-MeO-thiophenol, TEA | 0→25 | 0.5 | 42–64 | 95 |

Industrial Production Methods

Continuous Flow Synthesis

Pilot-scale studies demonstrate the viability of continuous flow systems for:

Solvent Recovery Systems

Industrial plants employ:

-

Distillation towers : Recover >90% THF and dichloromethane (DCM)

-

Waste minimization : Convert sulfur-containing byproducts into sodium sulfate via oxidative scrubbing.

Mechanistic Insights

Ring Strain-Driven Reactivity

The cyclobutenedione core (angle strain ≈ 90°) undergoes:

Sulfur Participation Effects

Methylthio groups influence reactivity through:

-

Conjugative effects : p-π overlap with cyclobutenedione π-system reduces activation energy by 4.2 kcal/mol

-

Steric protection : Thiomethyl substituents decrease dimerization side reactions by 78% compared to amino analogs.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the cyclobutene ring or the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the cyclobutene ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, enhancing the compound's utility in creating diverse chemical entities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts methylsulfanyl group to sulfoxides/sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Modifies cyclobutene ring or amino group | Lithium aluminum hydride, sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitution | Alkyl halides, acyl chlorides |

Biological Applications

Enzyme Inhibition Studies

The compound has shown potential in biological research, particularly in studies involving enzyme inhibition. Its amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This feature makes it a candidate for probing biological pathways and understanding enzyme mechanisms.

Case Study: Enzyme Interaction

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its role as a tool in biochemical research. The interactions were characterized using kinetic assays to measure inhibition rates.

Industrial Applications

Intermediate in Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate for synthesizing specialty chemicals. Its unique structure allows it to participate in reactions that yield valuable products for pharmaceuticals and agrochemicals.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis |

| Agrochemicals | Contributes to the development of pesticide formulations |

| Specialty Chemicals | Acts as a precursor for various chemical products |

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione | Propylamino group instead of methylsulfanyl | Different reactivity patterns |

| 3,4-Bis((2-(dimethylamino)ethyl)amino)cyclobut-3-ene-1,2-dione | Two dimethylamino groups | Enhanced solubility and biological activity |

Mechanism of Action

The mechanism of action of 3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The biological and chemical profiles of cyclobutenedione derivatives are highly substituent-dependent. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group (SCH₃) enhances electron density at the cyclobutenedione core compared to electron-withdrawing groups like sulfonamides (SO₂NH₂) . This may improve nucleophilic reactivity but reduce oxidative stability.

- Solubility: Methoxy (OCH₃) and amino (NH₂) groups increase polarity and aqueous solubility, whereas alkylamino (e.g., propylamino) and aryl substituents favor lipid membrane permeability .

Key Findings :

- Anti-Mycobacterial Activity: Compounds like SQ31f (4-morpholinophenyl derivative) inhibit Mycobacterium tuberculosis ATP synthase at nanomolar concentrations, with the morpholine group enhancing target binding .

- Anti-Leishmanial Activity: Disquaramides with dimethylamino-propyl chains (e.g., compound 17) show IC₅₀ values <10 µM against Leishmania parasites, attributed to membrane disruption .

- Tumor-Associated Targets : Sulfonamide-tethered squaramides (e.g., compound 5c) exhibit sub-micromolar inhibition of carbonic anhydrase IX, a hypoxia-induced enzyme in cancer .

Biological Activity

3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_6H_8N_2O_2S

- Molecular Weight : 143.1637 g/mol

- CAS Number : 152836-69-6

The compound features a cyclobutene ring with an amino group and a methylsulfanyl substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The methylsulfanyl group may engage in hydrophobic interactions with receptor sites, influencing receptor activity and signaling pathways.

- Potassium Channel Modulation : Similar compounds have been shown to affect smooth muscle contraction by modulating ATP-sensitive potassium channels, suggesting potential therapeutic applications in conditions like asthma and urinary incontinence .

Biological Activity and Therapeutic Applications

Research has indicated several promising areas for the application of this compound:

Potential Therapeutic Uses

- Smooth Muscle Disorders : The compound may be useful in treating conditions associated with smooth muscle contraction disorders such as asthma, irritable bowel syndrome, and congestive heart failure .

- Cancer Research : Preliminary studies suggest that derivatives of this compound could serve as probes in cancer research, particularly in the study of metabolic pathways related to tumor growth .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibition of certain enzymatic activities relevant to cancer metabolism. For example, studies have shown a reduction in the activity of key metabolic enzymes when treated with this compound .

- Animal Models : In vivo studies using animal models have indicated that administration of this compound can lead to reduced symptoms in models of asthma and other smooth muscle-related disorders. The modulation of potassium channels appears to be a critical mechanism behind these effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione | Propylamino group | Moderate enzyme inhibition | Potential for metabolic disorders |

| 3-Amino-4-(ethylthio)cyclobut-3-ene-1,2-dione | Ethylthio group | Similar enzyme interactions | Investigated for cancer therapies |

Q & A

Q. What laboratory synthesis methods are employed for 3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione?

The compound is typically synthesized via multi-step organic reactions, including cyclization and functional group substitution. Key steps involve the introduction of the methylsulfanyl group through nucleophilic substitution under inert conditions. Purification is achieved via recrystallization or column chromatography, followed by characterization using / NMR and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. Comparative analysis with synthetic intermediates, as demonstrated in analogous cyclobutane derivatives, ensures reaction fidelity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation, resolving bond lengths, angles, and spatial arrangements of functional groups. For instance, hydrogen-bonding patterns in related cyclobutane derivatives (e.g., N–H⋯O interactions in sulfonate salts) are critical for confirming supramolecular packing . Diffraction data should be cross-validated with computational models (DFT) to address potential crystallographic disorder.

Q. What spectroscopic techniques are used to characterize its reactivity?

Infrared (IR) spectroscopy identifies functional groups (e.g., enedione carbonyl stretches near 1700 cm). UV-Vis spectroscopy monitors electronic transitions influenced by the conjugated system. Reactivity studies employ -NMR kinetics to track substituent effects, such as the electron-withdrawing nature of the methylsulfanyl group on cyclobutene ring stability.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Discrepancies in spectroscopic or crystallographic results often arise from dynamic effects (e.g., tautomerism) or solvent interactions. A multi-method approach is recommended:

- Use 2D NMR (e.g., NOESY, HSQC) to detect conformational equilibria.

- Compare DFT-optimized geometries with X-ray data, adjusting for solvent effects in simulations.

- Employ variable-temperature NMR to probe thermal stability of observed conformers .

Q. What experimental design considerations are critical for studying its hydrogen-bonding interactions?

Crystallization solvents must be selected based on polarity to optimize hydrogen-bond networks. For example, polar aprotic solvents (e.g., DMSO) enhance anion-cation interactions in sulfonate salts, as seen in analogous structures . Hirshfeld surface analysis quantifies intermolecular interactions, while differential scanning calorimetry (DSC) assesses thermal stability of the crystal lattice.

Q. How can computational modeling predict its biological activity or interaction with proteins?

Molecular docking studies (e.g., AutoDock Vina) model ligand-protein interactions, focusing on the enedione moiety’s potential as a hydrogen-bond acceptor. Pharmacophore mapping identifies critical functional groups for binding, while MD simulations assess stability in physiological conditions. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies address synthetic challenges in modifying the cyclobutene ring?

Ring strain in cyclobutene derivatives complicates functionalization. Strategies include:

- Using mild Lewis acids (e.g., ZnCl) to stabilize intermediates during substitution reactions.

- Protecting the amino group with Boc or Fmoc to prevent undesired side reactions.

- Monitoring reaction progress via LC-MS to detect byproducts early .

Methodological Notes

- Data Reproducibility : Always report crystallization conditions (solvent, temperature) and NMR parameters (solvent, frequency) to enable replication.

- Advanced Characterization : Combine SC-XRD with powder XRD to confirm phase purity, especially for polymorphic systems .

- Contradiction Mitigation : Cross-reference spectral data with synthetic intermediates and literature analogs (e.g., sulfanyl-cyclobutene derivatives) to identify systematic errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.